(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

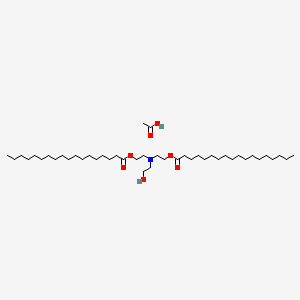

L’ACÉTATE DE (2-HYDROXYÉTHYL)BIS[2-(STÉAROYLOXY)ÉTHYL]AMMONIUM est un composé chimique de formule moléculaire C44H87NO7 et de masse moléculaire 742,16408 g/mol. Il est connu pour sa structure unique, qui comprend un groupe hydroxyle et des groupes stéaroyloxyle liés à un noyau d'acétate d'ammonium. Ce composé est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés distinctives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ACÉTATE DE (2-HYDROXYÉTHYL)BIS[2-(STÉAROYLOXY)ÉTHYL]AMMONIUM implique généralement la réaction de l'acide stéarique avec l'acétate de (2-hydroxyle)ammonium dans des conditions contrôlées. La réaction est réalisée en présence d'un catalyseur, souvent à des températures élevées pour assurer l'estérification complète . Les conditions de réaction, telles que la température et la pression, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final.

Méthodes de production industrielles

Dans les milieux industriels, la production de l'ACÉTATE DE (2-HYDROXYÉTHYL)BIS[2-(STÉAROYLOXY)ÉTHYL]AMMONIUM est mise à l'échelle à l'aide de grands réacteurs et de procédés en flux continu. L'utilisation de systèmes automatisés garantit un contrôle précis des paramètres de réaction, conduisant à une qualité de produit constante. Le produit final est purifié par distillation ou cristallisation pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions

L'ACÉTATE DE (2-HYDROXYÉTHYL)BIS[2-(STÉAROYLOXY)ÉTHYL]AMMONIUM subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Les groupes esters peuvent être réduits en alcools dans des conditions spécifiques.

Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme l'hydroxyde de sodium. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour assurer la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acide stéarique, des dérivés d'hydroxyle et des composés d'ammonium substitués. Ces produits ont diverses applications dans différents domaines .

Applications de la recherche scientifique

L'ACÉTATE DE (2-HYDROXYÉTHYL)BIS[2-(STÉAROYLOXY)ÉTHYL]AMMONIUM est utilisé dans plusieurs domaines de la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme tensioactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa nature amphiphile.

Médecine : Des recherches sont en cours pour explorer son potentiel comme agent antimicrobien et son rôle dans le métabolisme des lipides.

Industrie : Il est utilisé dans la formulation de cosmétiques, de détergents et de lubrifiants en raison de ses propriétés émulsifiantes.

Mécanisme d'action

Le mécanisme d'action de l'ACÉTATE DE (2-HYDROXYÉTHYL)BIS[2-(STÉAROYLOXY)ÉTHYL]AMMONIUM implique son interaction avec les membranes lipidiques. Le composé s'intègre dans les bicouches lipidiques, modifiant leur fluidité et leur perméabilité. Cela peut affecter divers processus cellulaires, notamment la transduction du signal et le transport membranaire. Le groupe hydroxyle joue un rôle crucial dans son interaction avec les molécules biologiques, tandis que les groupes stéaroyloxyle contribuent à ses interactions hydrophobes.

Applications De Recherche Scientifique

(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is utilized in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in lipid metabolism.

Industry: It is used in the formulation of cosmetics, detergents, and lubricants due to its emulsifying properties.

Mécanisme D'action

The mechanism of action of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl group plays a crucial role in its interaction with biological molecules, while the stearoyloxyethyl groups contribute to its hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Composés similaires

ACÉTATE DE BIS(2-HYDROXYÉTHYL)AMMONIUM : Ce composé ne contient pas les groupes stéaroyloxyle, ce qui le rend moins hydrophobe et moins efficace comme tensioactif.

CHLORURE DE (2-HYDROXYÉTHYL)TRIMÉTHYLAMMONIUM : Ce composé a une structure similaire mais des groupes fonctionnels différents, ce qui conduit à des propriétés chimiques et des applications différentes.

Unicité

L'ACÉTATE DE (2-HYDROXYÉTHYL)BIS[2-(STÉAROYLOXY)ÉTHYL]AMMONIUM est unique en raison de sa combinaison de groupes hydrophiles et hydrophobes, ce qui en fait un émulsifiant et un tensioactif efficace. Sa capacité à s'intégrer dans les membranes lipidiques et à modifier leurs propriétés le distingue des autres composés similaires .

Activité Biologique

(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate , also known as Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate , is a quaternary ammonium compound with significant biological activity. Its unique amphiphilic structure, comprising both hydrophilic and hydrophobic components, makes it valuable in various biological and industrial applications. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C26H53NO6

- Molecular Weight : 469.72 g/mol

- IUPAC Name : Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate

The compound's structure allows it to interact effectively with biological membranes, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for use in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 70 |

| Vero | 100 |

The IC50 values indicate that this compound can be considered for therapeutic applications where selective toxicity is crucial.

The mechanism of action involves:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and proliferation.

Case Studies

-

Antimicrobial Efficacy in Wound Healing : A study demonstrated that incorporating this compound into wound dressings significantly reduced infection rates in diabetic ulcers compared to control dressings.

- Outcome : Reduced microbial load and improved healing times.

-

Drug Delivery Systems : Research exploring its use as a carrier for hydrophobic drugs showed enhanced solubility and bioavailability when combined with this surfactant.

- Outcome : Increased therapeutic efficacy of poorly soluble drugs.

Propriétés

Numéro CAS |

93803-15-7 |

|---|---|

Formule moléculaire |

C42H83NO5.C2H4O2 C44H87NO7 |

Poids moléculaire |

742.2 g/mol |

Nom IUPAC |

acetic acid;2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |

InChI |

InChI=1S/C42H83NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h44H,3-40H2,1-2H3;1H3,(H,3,4) |

Clé InChI |

XAWGBLLKNFXIEI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.